

An In-depth Technical Guide to Chloraminophenamide (CAS 121-30-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chloraminophenamide**

Cat. No.: **B194629**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

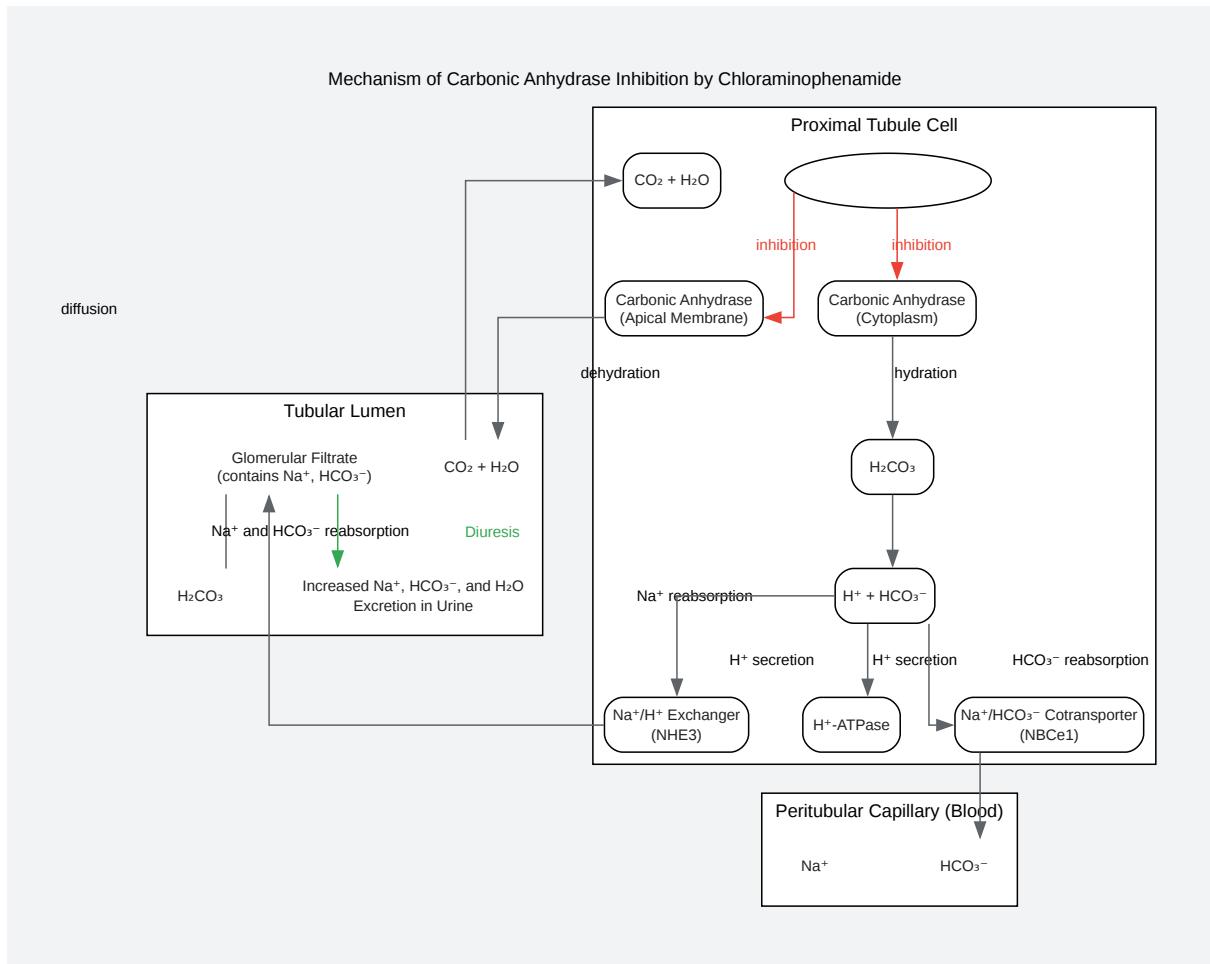
Introduction

Chloraminophenamide, with the Chemical Abstracts Service (CAS) registry number 121-30-2, is a sulfonamide derivative recognized for its diuretic properties.^{[1][2]} Structurally, it is 4-amino-6-chloro-1,3-benzenedisulfonamide. This compound serves as a key intermediate in the synthesis of thiazide diuretics, such as chlorothiazide, and is also a known metabolite of hydrochlorothiazide.^{[3][4]} Its primary mechanism of action involves the inhibition of carbonic anhydrase, an enzyme crucial for various physiological processes, including renal function.^[5] ^[6] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **Chloraminophenamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **Chloraminophenamide** is presented in the table below, compiled from various sources.

Property	Value	References
CAS Number	121-30-2	[1] [2]
Molecular Formula	C ₆ H ₈ CIN ₃ O ₄ S ₂	[1] [2]
Molecular Weight	285.73 g/mol	[1] [2]
IUPAC Name	4-amino-6-chlorobenzene-1,3-disulfonamide	[1]
Synonyms	4-amino-6-chloro-m-benzenedisulfonamide, Idoresent	[1] [2]
Appearance	Crystalline solid, White to off-white powder	[6]
Melting Point	251-252 °C	[1]
Solubility	Slightly soluble in water; more freely soluble in alkalies. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).	[1] [6]
UV Absorption Maxima (in Ethanol)	223.5-224.5 nm, 265-266 nm, 312-314 nm	[1] [2]
pKa (Predicted)	9.24 ± 0.60	


Mechanism of Action: Carbonic Anhydrase Inhibition

Chloraminophenamide functions as a potent inhibitor of carbonic anhydrase (CA).[\[5\]](#)[\[6\]](#) This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the proximal tubules of the kidneys, this reaction is fundamental for the reabsorption of sodium bicarbonate from the filtrate back into the blood.

By inhibiting carbonic anhydrase, **Chloraminophenamide** disrupts this process, leading to a decrease in the reabsorption of bicarbonate. This retention of bicarbonate in the tubular lumen results in alkaline urine and a mild metabolic acidosis.^{[1][7]} The increased solute concentration within the tubules osmotically retains water, leading to a diuretic effect.^[7]

Signaling Pathway of Diuretic Action

The following diagram illustrates the mechanism of carbonic anhydrase inhibition by **Chloraminophenamide** in the renal proximal tubule and its downstream effects.

[Click to download full resolution via product page](#)

Caption: Diuretic action of **Chloraminophenamide** via carbonic anhydrase inhibition.

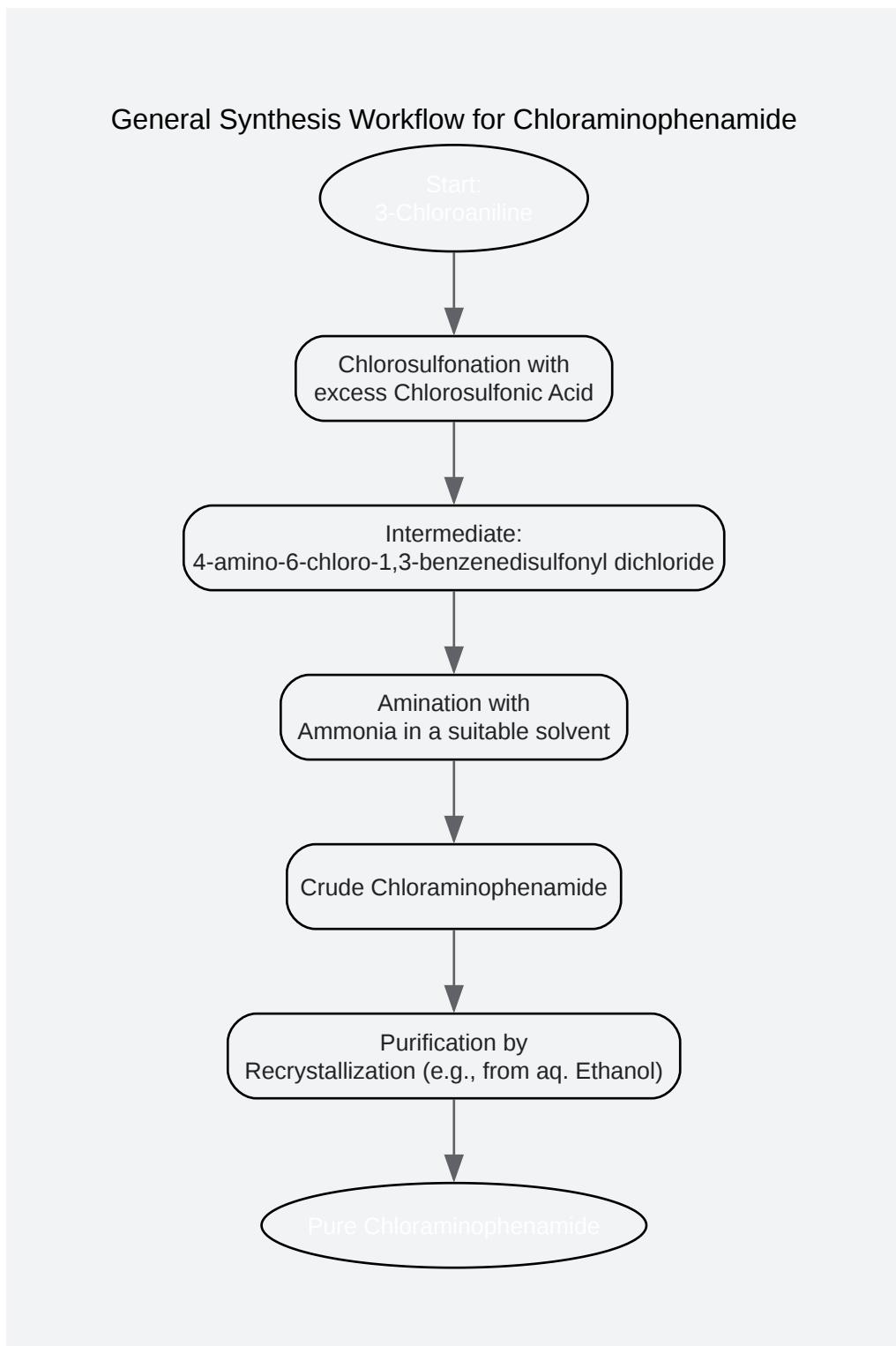
Experimental Protocols

Synthesis of Chloraminophenamide

A common synthetic route to **Chloraminophenamide** involves the chlorosulfonation of 3-chloroaniline followed by amination.[8]

Reaction Scheme:

3-Chloroaniline → 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride → 4-amino-6-chloro-1,3-benzenedisulfonamide


Materials:

- 3-Chloroaniline
- Chlorosulfonic acid
- Ammonia (aqueous or gaseous)
- Tert-butanol (or other suitable solvent)

Procedure:

- Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene ring, primarily at the positions ortho and para to the amino group. The reaction is typically carried out at a controlled temperature.
- Amination: The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, yielding **Chloraminophenamide**. The reaction can be performed in a solvent such as tert-butanol.[9]
- Purification: The crude product can be purified by recrystallization from aqueous ethanol.[1]

The following diagram outlines the general workflow for the synthesis of **Chloraminophenamide**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Chloraminophenamide**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be employed for the analysis of **Chloraminophenamide**, adapted from methods used for other sulfonamides.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

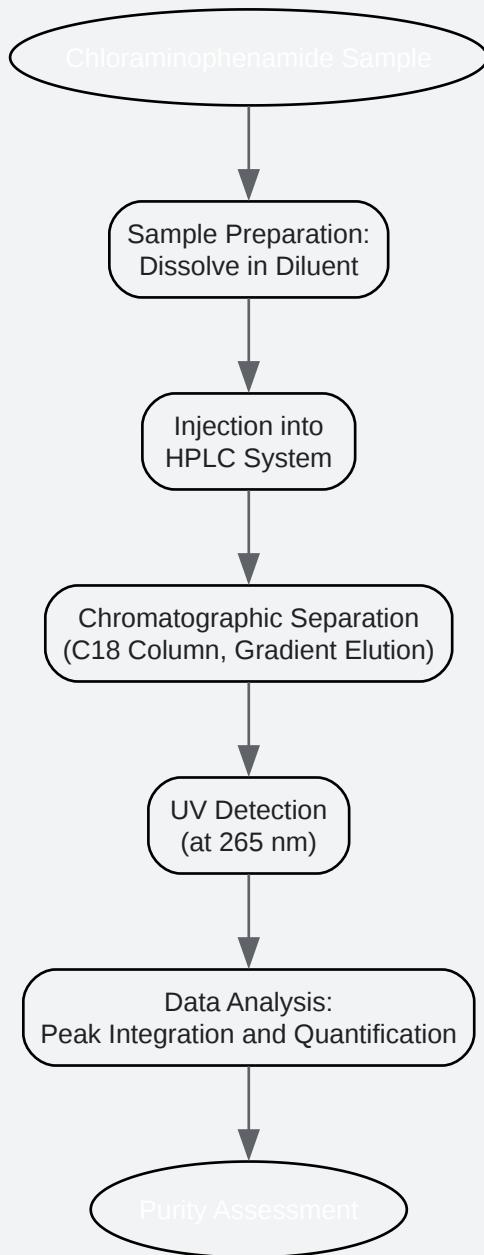
- A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

Example Gradient Program:

Time (min)	% Aqueous (A)	% Organic (B)
0	90	10
20	10	90
25	10	90
26	90	10
30	90	10

Parameters:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25 °C


- Detection Wavelength: 265 nm (one of its UV maxima)[[1](#)]

Sample Preparation:

- Dissolve the **Chloraminophenamide** sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

The logical relationship for the HPLC analysis is depicted below.

Logical Workflow for HPLC Analysis of Chloraminophenamide

[Click to download full resolution via product page](#)

Caption: HPLC analysis workflow.

Pharmacological and Toxicological Profile

- Therapeutic Use: **Chloraminophenamide** is categorized as a diuretic.[1][2]
- Toxicity: As a sulfonamide, **Chloraminophenamide** may cause hypersensitivity reactions in susceptible individuals. Overdose can potentially lead to kidney damage and electrolyte imbalances.[8] It is important to handle this compound with appropriate personal protective equipment in a laboratory setting.

Conclusion

Chloraminophenamide is a well-characterized sulfonamide with significant importance as a diuretic and a synthetic precursor to other widely used diuretic drugs. Its mechanism of action through carbonic anhydrase inhibition is a classic example of targeted enzyme inhibition leading to a therapeutic effect. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its specific analytical method validation and detailed pharmacokinetic/pharmacodynamic profiling would be valuable additions to the existing knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chloraminophenamide [drugfuture.com]
- 3. 4-アミノ-6-クロロ-1,3-ベンゼンジスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | Benchchem [benchchem.com]

- 9. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chloraminophenamide (CAS 121-30-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194629#chloraminophenamide-cas-121-30-2-properties\]](https://www.benchchem.com/product/b194629#chloraminophenamide-cas-121-30-2-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com